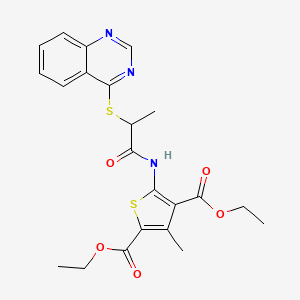

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-methyl-5-(2-quinazolin-4-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-5-29-21(27)16-12(3)17(22(28)30-6-2)32-20(16)25-18(26)13(4)31-19-14-9-7-8-10-15(14)23-11-24-19/h7-11,13H,5-6H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHPDDMSGTTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide under acidic conditionsABS:AT/CR:TX_2ADD:ABS:AT - ResearchGateABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of quinazoline derivatives, including Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate, have been extensively studiedABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate. These compounds exhibit a range of activities such as antimicrobial, antifungal, anticancer, and anti-inflammatory propertiesABS:AT/CR:TX_2ADD:ABS:AT - ResearchGate.

Medicine: In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique structure and reactivity profile make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate exerts its effects involves interaction with specific molecular targets. The quinazoline moiety is known to bind to various receptors and enzymes, leading to biological responses. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Pharmacokinetic Profiles

- Lipinski’s Rule of Five: The trifluoroacetyl derivative (MW: 392.35, logP: ~3.1) complies with Lipinski’s criteria, indicating oral bioavailability .

- Hydrogen Bonding : The quinazoline moiety in the target compound could introduce additional H-bond acceptors (N atoms), improving target engagement but increasing polar surface area, which may affect absorption .

Biological Activity

Diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions, including the formation of thiophene derivatives and the introduction of quinazoline moieties. The quinazoline ring system is known for its diverse biological activities, particularly in anticancer applications. The compound's structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing quinazoline and thiophene structures have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

Key Findings:

- Cell Lines Tested: HCT-116 and MCF-7.

- IC50 Values: Reported between 1.9 to 7.52 μg/mL for active compounds .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| A | HCT-116 | 1.9 |

| B | MCF-7 | 2.3 |

| C | HCT-116 | 7.52 |

The mechanism by which diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate exerts its effects may involve the inhibition of key enzymes involved in DNA synthesis or cell proliferation pathways. It is hypothesized that the compound interacts with protein–protein interfaces critical for cellular functions .

Case Studies

-

Study on Quinazoline Derivatives:

A study focused on various quinazoline derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with similar structural features to diethyl 3-methyl-5-(2-(quinazolin-4-ylthio)propanamido)thiophene-2,4-dicarboxylate were effective in reducing tumor size significantly compared to control groups . -

In Vitro Assays:

In vitro assays revealed that compounds derived from quinazoline exhibited cytotoxicity against multiple cancer cell lines, suggesting a broad-spectrum anticancer potential. The study employed various assays to measure cell viability post-treatment with these compounds .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions:

- Thiophene Core Construction : Cyclization of precursors (e.g., Gewald reaction) to form the thiophene backbone .

- Amidation : Coupling the quinazolin-4-ylthio-propanamide moiety via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert conditions .

- Esterification : Diethyl ester groups are introduced using ethanol and acid catalysts like H₂SO₄ . Key parameters: Solvent choice (DMF, THF), temperature control (reflux at 80–110°C), and stoichiometric ratios (1:1.2 for amidation steps) .

Q. Which characterization techniques are critical for confirming its structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and stereochemistry .

- FTIR : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>95% via reverse-phase C18 columns) .

Q. What core structural features influence its reactivity and applications?

- Thiophene Ring : Electron-rich sulfur heterocycle enables π-π stacking in materials science and interactions with biological targets .

- Diethyl Ester Groups : Hydrolyzable under basic conditions for prodrug strategies .

- Quinazoline Moiety : Potential kinase inhibition via hydrogen bonding with ATP-binding pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield, high-purity synthesis?

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for amidation efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours) .

- In-situ Monitoring : TLC or inline FTIR tracks reaction progression and minimizes byproducts .

Q. How should contradictory biological activity data be resolved?

- Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cellular viability assays (MTT/WST-1) .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from cytotoxicity .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies?

- Substituent Variation : Modify the quinazoline (e.g., nitro→amine) or ester groups (ethyl→methyl) to assess impact on potency .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs .

- Analog Synthesis : Prepare derivatives with truncated thiophene or altered side chains to isolate functional contributions .

Q. How can spectral data conflicts during characterization be resolved?

- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations .

- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs aid in assigning complex splitting patterns .

- Cross-Validation : Compare experimental IR/MS data with computational predictions (e.g., Gaussian DFT) .

Q. What computational methods predict its interaction with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode analysis with kinases .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity .

- QSAR Modeling : Train models on analog datasets to predict activity against novel targets .

Q. How can stability under varying pH and temperature conditions be systematically assessed?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (>200°C for thermal stability) .

- Lyophilization Tests : Assess stability in lyophilized vs. solution states over 6–12 months .

Q. What strategies evaluate its pharmacological potential beyond in vitro studies?

- ADMET Profiling :

- Absorption : Caco-2 cell permeability assays .

- Metabolism : Liver microsome stability tests (human/rat) .

- Toxicity : Ames test for mutagenicity and hERG binding for cardiotoxicity .

- In Vivo Models : Test efficacy in xenograft mice using optimized dosing regimens (e.g., 10–50 mg/kg, oral/IP) .

Notes

- Ethical Compliance : All biological studies must adhere to institutional guidelines for in vitro/in vivo experimentation .

- Data Reproducibility : Detailed experimental protocols are available in supplementary materials of referenced studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.